molecular formula C14H20O2 B15158970 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- CAS No. 724765-22-4

1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)-

Cat. No.: B15158970
CAS No.: 724765-22-4
M. Wt: 220.31 g/mol
InChI Key: UYIWCHRZIQRVKR-CQSZACIVSA-N
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Description

1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- is an organic compound with the molecular formula C14H20O2. This compound is characterized by the presence of a heptenol backbone with a phenylmethoxy group attached at the 7th position and a hydroxyl group at the 4th position. The (4S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hept-1-en-4-ol and benzyl alcohol.

    Protection of Hydroxyl Group: The hydroxyl group of hept-1-en-4-ol is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted reactions.

    Formation of Phenylmethoxy Group: The protected hept-1-en-4-ol is then reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride, to form the phenylmethoxy group at the 7th position.

    Deprotection: The protecting group is removed under mild acidic conditions to yield the final product, 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond in the heptenol backbone can be reduced to form a saturated alcohol using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.

    Chemical Reactions: The reactivity of the compound is influenced by the presence of functional groups, such as the hydroxyl and phenylmethoxy groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Hepten-4-ol: Lacks the phenylmethoxy group, making it less complex and potentially less reactive in certain chemical reactions.

    7-Phenylmethoxyheptane: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.

    4-Phenylmethoxy-1-heptanol: Similar structure but with different stereochemistry, which can influence its biological activity and reactivity.

Uniqueness

1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and phenylmethoxy groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

724765-22-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(4S)-7-phenylmethoxyhept-1-en-4-ol

InChI

InChI=1S/C14H20O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h2-5,8-9,14-15H,1,6-7,10-12H2/t14-/m1/s1

InChI Key

UYIWCHRZIQRVKR-CQSZACIVSA-N

Isomeric SMILES

C=CC[C@H](CCCOCC1=CC=CC=C1)O

Canonical SMILES

C=CCC(CCCOCC1=CC=CC=C1)O

Origin of Product

United States

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